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molecular formula C12H10OS B8639562 4-Methyl-5-phenylthiophene-2-carbaldehyde CAS No. 57021-48-4

4-Methyl-5-phenylthiophene-2-carbaldehyde

Cat. No. B8639562
M. Wt: 202.27 g/mol
InChI Key: WRTSNQGCPFLMHA-UHFFFAOYSA-N
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Patent
US07112638B2

Procedure details

0.35 mol (32 mL) of POCl3 was added at 0° C. to a 1.0 mol (77 mL) of DMF (excess of DMF used as solvent). At the end of the addition, the mixture was allowed to warm to room temperature and stirred for 1 h. Then it was cooled again to 0° C. and treated with 3-methyl-2-phenylthiophene (60 g, 0.35 mol). The resulting reaction mixture was allowed to reach room temperature and after 12 h stirring at the same temperature was heated at 80° C. for 2 days. Then it was poured into a mixture of ice and water, added of sodium acetate and extracted with CHCl3 (3×150 mL). The organic phase was separated, washed with water until neutral pH, dried over MgSO4 and evaporated off to dryness. The residue was crystallized. Yield 60.2 g (85%).
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.CN([CH:9]=[O:10])C.[CH3:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C([O-])(=O)C.[Na+]>O>[CH:9]([C:15]1[S:14][C:13]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[C:12]([CH3:11])[CH:16]=1)=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
77 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
CC1=C(SC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled again to 0° C.
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WAIT
Type
WAIT
Details
to reach room temperature and after 12 h
Duration
12 h
STIRRING
Type
STIRRING
Details
stirring at the same temperature
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80° C. for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×150 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water until neutral pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated off to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)C=1SC(=C(C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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